2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride 2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1170638-48-8
VCID: VC5186992
InChI: InChI=1S/C12H17ClN2O.ClH/c1-15(2)11(9-14-12(16)8-13)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3,(H,14,16);1H
SMILES: CN(C)C(CNC(=O)CCl)C1=CC=CC=C1.Cl
Molecular Formula: C12H18Cl2N2O
Molecular Weight: 277.19

2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride

CAS No.: 1170638-48-8

Cat. No.: VC5186992

Molecular Formula: C12H18Cl2N2O

Molecular Weight: 277.19

* For research use only. Not for human or veterinary use.

2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride - 1170638-48-8

Specification

CAS No. 1170638-48-8
Molecular Formula C12H18Cl2N2O
Molecular Weight 277.19
IUPAC Name 2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide;hydrochloride
Standard InChI InChI=1S/C12H17ClN2O.ClH/c1-15(2)11(9-14-12(16)8-13)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3,(H,14,16);1H
Standard InChI Key DDHDPOHVQSEZGB-UHFFFAOYSA-N
SMILES CN(C)C(CNC(=O)CCl)C1=CC=CC=C1.Cl

Introduction

Structural and Molecular Characterization

Chemical Identity

2-Chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride is a tertiary amine-containing acetamide salt. Its IUPAC name derives from the following features:

  • A chloroacetamide backbone (C2H4ClNO\text{C}_2\text{H}_4\text{ClNO}) with a chlorine substituent at the α-carbon.

  • A 2-(dimethylamino)-2-phenylethyl side chain attached to the acetamide nitrogen.

  • A hydrochloride counterion stabilizing the dimethylamino group’s protonated form.

The molecular formula is C13H19Cl2N2O\text{C}_{13}\text{H}_{19}\text{Cl}_2\text{N}_2\text{O}, yielding a molecular weight of 313.67 g/mol (calculated from atomic weights). The compound’s structure integrates aromatic (phenyl), polar (dimethylamino), and electrophilic (chloroacetamide) motifs, influencing its reactivity and solubility .

Spectroscopic Data

While direct spectral data for this compound are unavailable, analogs provide insights:

  • NMR: In 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride ( ), the aromatic protons resonate at δ 7.2–7.4 ppm, while the dimethylamino group’s protons appear as a singlet near δ 2.9 ppm. The acetamide’s methylene group (adjacent to chlorine) shows a triplet at δ 4.1 ppm .

  • IR: Stretching frequencies for amide C=O (1650–1680 cm1^{-1}) and N–H (3300 cm1^{-1}) are typical. The hydrochloride salt exhibits broad O–H/N–H stretches from 2500–3000 cm1^{-1} .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The compound is likely synthesized via nucleophilic substitution or amide coupling:

  • Route A: Reacting 2-(dimethylamino)-2-phenylethylamine with chloroacetyl chloride in dichloromethane, using a base (e.g., K2_2CO3_3) to absorb HCl:

    R-NH2+ClCH2COClR-NH-CO-CH2Cl+HCl\text{R-NH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{R-NH-CO-CH}_2\text{Cl} + \text{HCl}

    The hydrochloride salt forms by treating the freebase with HCl gas .

  • Route B: Phase-transfer catalysis (PTC), as described in CN101538223A ( ), employing polyethylene glycol to enhance reaction rates. This method improves yields by adsorbing HCl with alkali, shifting equilibrium toward product formation.

Optimized Reaction Conditions

  • Solvent System: Dichloromethane/water mixtures enable efficient phase separation post-reaction .

  • Catalysts: Quaternary ammonium salts (e.g., tetrabutylammonium bromide) or polyethylene glycols (PEG-600) enhance interfacial reactivity .

  • Temperature: 40–50°C balances reaction rate and byproduct suppression .

Table 1: Comparative Yields of Analogous Acetamide Syntheses

CompoundMethodYield (%)Reference
N-(2-Phenylethyl)-2-chloroacetamidePTC62.4
2-Chloro-N-[4-(dimethylamino)phenyl]acetamideClassical alkylation71.0

Physicochemical Properties

Solubility and Stability

  • Solubility: High solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in dichloromethane. The hydrochloride salt is water-soluble (>50 mg/mL) .

  • Stability: Hydrolytically sensitive due to the chloroacetamide group; degradation occurs in aqueous solutions at pH >7. Storage at 2–8°C under anhydrous conditions is recommended .

Thermal Properties

  • Melting Point: Estimated 180–190°C (dec.) based on analogs like 2-chloro-N-(2,6-dimethylphenyl)acetamide (m.p. 92–94°C) .

  • Thermogravimetric Analysis (TGA): Decomposition begins at ~200°C, with mass loss corresponding to HCl release and acetamide breakdown .

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

The compound’s structure suggests utility in synthesizing anthelmintic or antipsychotic agents. For example:

  • Praziquantel analogs: The 2-phenylethylamine moiety is critical for antiparasitic activity .

  • Dopamine receptor ligands: Dimethylamino groups enhance blood-brain barrier penetration .

Material Science

As a monomer in polymer synthesis, the chloroacetamide group enables crosslinking via nucleophilic substitution with thiols or amines.

Hazard ClassSignal WordPrecautionary Measures
Acute Toxicity (Oral)WarningAvoid inhalation/contact
Skin IrritationWarningWear protective gloves
Serious Eye DamageDangerUse face shields

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